Conformational Rigidity and π-Stacking Capacity
The target compound possesses a fully aromatic pyrazolo[1,5-a]pyridine core (the pyridine ring is unsaturated), whereas the closest structural analog (CAS 2034404-30-1) features a 4,5,6,7-tetrahydro-saturated pyridine ring. This saturation state difference produces a measurable impact on molecular topology: the aromatic core has zero sp³ centers in the bicyclic system (rotatable bonds = 2) compared to 2 sp³ centers and 3 rotatable bonds in the tetrahydro analog . The aromatic core provides an extended π-surface (calculated PSA 47.78 Ų) capable of π-π stacking interactions with kinase hinge-region tyrosine or phenylalanine residues—a binding mode experimentally validated for the pyrazolo[1,5-a]pyridine hinge binder in CSF1R inhibitors (82% inhibition at 10 nM, cellular IC50 27 nM) [1]. The tetrahydro analog sacrifices this π-stacking capacity for conformational flexibility that favors induced-fit binding to non-kinase targets such as the HBV core protein .
| Evidence Dimension | Conformational rigidity and π-surface area |
|---|---|
| Target Compound Data | Fully aromatic pyrazolo[1,5-a]pyridine; calculated PSA 47.78 Ų; rotatable bonds = 2; logP 3.273 |
| Comparator Or Baseline | CAS 2034404-30-1 (4,5,6,7-tetrahydro analog); predicted PSA ~56 Ų; rotatable bonds = 3; logP ~2.7 |
| Quantified Difference | Δ rotatable bonds = 1 fewer; Δ PSA ~8-9 Ų lower; planar vs. puckered pyridine ring topology |
| Conditions | In silico calculated properties (mcule.com); structural comparison using SMILES: C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC4=CC=NN4C=C3 vs. tetrahydro analog |
Why This Matters
Researchers requiring a rigid, planar ATP-competitive kinase hinge binder should select the aromatic target compound over the flexible tetrahydro analog, which is better suited for non-kinase induced-fit targets such as viral capsid proteins.
- [1] Discovery of potent colony-stimulating factor 1 receptor inhibitors by replacement of hinge-binder moieties. Pyrazolo[1,5-a]pyridine hinge binder: 82% inhibition at 10 nM, cellular IC50 27 nM in MNFS60 cells. 2021. View Source
